2-Amino-4-hydroxy-6-hydrazinopyrimidine

描述

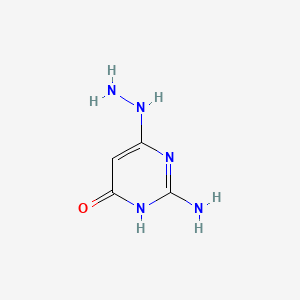

2-Amino-4-hydroxy-6-hydrazinopyrimidine is a useful research compound. Its molecular formula is C4H7N5O and its molecular weight is 141.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Amino-4-hydroxy-6-hydrazinopyrimidine, and how can reaction conditions be optimized?

The synthesis of hydrazinopyrimidine derivatives often involves reductive amination or substitution reactions. For example, describes a high-yield (91%) method using Dess-Martin periodinane (DMP) to oxidize intermediates in water, followed by reductive amination with sodium cyanoborohydride at pH 5. For this compound, hydrazine could replace aryl amines in similar protocols. Key optimizations include:

- Oxidation step : Use DMP for efficient aldehyde formation .

- pH control : Maintain pH ~6 during reductive amination to minimize side reactions .

- Purification : Recrystallization or column chromatography is critical due to potential byproducts from hydrazine’s reactivity.

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- IR spectroscopy : Look for characteristic peaks:

- ¹H/¹³C NMR :

Q. What safety protocols are essential when handling hydrazine-containing compounds like this compound?

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to hydrazine’s potential carcinogenicity .

- Waste disposal : Segregate and neutralize hydrazine derivatives with acidic solutions (e.g., HCl) before transferring to licensed waste facilities .

- Storage : Keep under inert gas (argon) to prevent oxidation or decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Use software like Gaussian to model charge distribution, identifying electrophilic sites (e.g., C-5) prone to substitution.

- Transition state analysis : Simulate reaction pathways with hydrazine as a nucleophile, comparing activation energies for different leaving groups (e.g., Cl vs. OMe) .

- Validation : Cross-check computed spectra (IR/NMR) with experimental data to refine models .

Q. What strategies resolve contradictions in bioactivity data for hydrazinopyrimidines across studies?

- Purity assessment : Use HPLC (≥98% purity) to rule out impurities affecting bioactivity .

- Assay standardization : Control variables like buffer pH (e.g., phosphate vs. Tris) and incubation time in enzyme inhibition assays (e.g., dihydrofolate reductase) .

- Metabolite screening : Perform LC-MS to identify degradation products that may alter activity .

Q. How does the hydrazine group influence the compound’s coordination chemistry in metal complexes?

- Chelation studies : Hydrazine acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

- Spectroscopic evidence : Monitor shifts in UV-Vis spectra (e.g., d-d transitions) and ESR signals for paramagnetic complexes .

- Stoichiometry : Use Job’s method to determine metal-ligand ratios .

Q. What crystallographic challenges arise when characterizing this compound?

- Polymorphism : Hydrazine’s flexibility may lead to multiple crystal forms. Screen solvents (e.g., DMSO, ethanol) for optimal crystal growth .

- Hydrogen bonding : X-ray diffraction reveals extensive H-bond networks between hydrazine, hydroxy, and amino groups, affecting packing density .

- Thermal stability : TGA-DSC can detect decomposition points (>300°C) correlated with crystal lattice stability .

Q. Methodological Notes

- Synthesis Optimization : highlights DMP’s superiority over Ce(NH₄)₂(NO₃)₆ for oxidation steps, reducing side reactions .

- Analytical Cross-Validation : Combine NMR, IR, and X-ray data with computational predictions to address spectral ambiguities .

- Bioactivity Reproducibility : Contradictions in enzyme inhibition may stem from hydrate formation; characterize hydrates via Karl Fischer titration .

属性

IUPAC Name |

2-amino-4-hydrazinyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-4-7-2(9-6)1-3(10)8-4/h1H,6H2,(H4,5,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWPFMIHXOPDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285592 | |

| Record name | 2-Amino-4-hydroxy-6-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-85-7 | |

| Record name | 6298-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-hydroxy-6-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。